molecular formula C22H18ClN3O4 B12173854 6-chloro-7-methyl-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide

6-chloro-7-methyl-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide

Cat. No.: B12173854
M. Wt: 423.8 g/mol
InChI Key: HOCJAYHQPUMOHT-UHFFFAOYSA-N
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Description

6-chloro-7-methyl-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-methyl-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the chromene core through a cyclization reaction, followed by the introduction of the oxadiazole moiety via a coupling reaction. The final step involves the chlorination and methylation of the chromene ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-methyl-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

6-chloro-7-methyl-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-7-methyl-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-7-methyl-4-oxo-4H-chromene-3-carbonitrile
  • 7-chloro-4-oxo-4H-chromene-3-carbonitrile
  • 3,5-dichloro-4-pyridinecarbonitrile

Uniqueness

Compared to similar compounds, 6-chloro-7-methyl-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide is unique due to the presence of the oxadiazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C22H18ClN3O4

Molecular Weight

423.8 g/mol

IUPAC Name

6-chloro-7-methyl-4-oxo-N-[4-(4-propan-2-ylphenyl)-1,2,5-oxadiazol-3-yl]chromene-2-carboxamide

InChI

InChI=1S/C22H18ClN3O4/c1-11(2)13-4-6-14(7-5-13)20-21(26-30-25-20)24-22(28)19-10-17(27)15-9-16(23)12(3)8-18(15)29-19/h4-11H,1-3H3,(H,24,26,28)

InChI Key

HOCJAYHQPUMOHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NC3=NON=C3C4=CC=C(C=C4)C(C)C

Origin of Product

United States

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